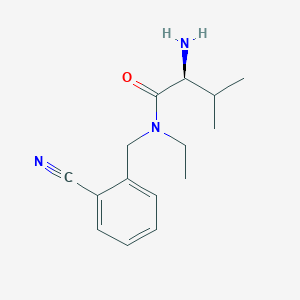

(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-4-18(15(19)14(17)11(2)3)10-13-8-6-5-7-12(13)9-16/h5-8,11,14H,4,10,17H2,1-3H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVFRQIYPDQUOW-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1C#N)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC=C1C#N)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary components: (1) the (S)-2-amino-3-methylbutyramide core, (2) the N-ethyl group, and (3) the N-(2-cyanobenzyl) substituent. Retrosynthetically, disconnecting the amide bond reveals a secondary amine intermediate, (S)-2-amino-N-ethyl-N-(2-cyanobenzyl)amine, which could be acylated with 3-methylbutyryl chloride. Alternatively, stepwise N-alkylation of a preformed (S)-2-aminobutyramide scaffold offers a modular approach.

Chiral Resolution Methods

Patent CN101492382A demonstrates the use of tartaric acid for resolving racemic amino acid esters, achieving enantiomeric excess >99% via diastereomeric salt crystallization. Applying this to the target compound, the racemic 2-amino-butyramide intermediate could be treated with L-(+)-tartaric acid in isopropanol, selectively precipitating the (S)-enantiomer. Subsequent salification with HCl would yield the hydrochloride salt, as described in CN102898324A for analogous compounds.

Multi-Step Organic Synthesis Approaches

The VulcanChem synthesis of structurally similar amides involves sequential acylation and alkylation. For the target molecule, a plausible route begins with (S)-2-amino-3-methylbutyric acid:

-

Protection : Boc-anhydride in THF/water (pH 9) yields (S)-2-(Boc-amino)-3-methylbutyric acid.

-

Activation : Treatment with thionyl chloride generates the acid chloride.

-

Amidation : Reaction with N-ethyl-N-(2-cyanobenzyl)amine in dichloromethane with triethylamine.

-

Deprotection : HCl in dioxane removes the Boc group, yielding the final product.

Detailed Stepwise Synthesis

Formation of the Butyramide Backbone

The MDPI study highlights isoxazole-pyridazinone intermediates for amide formation. Adapting this, 3-methylbutyric acid is converted to its acid chloride using SOCl₂ (Eq. 1):

The acid chloride reacts with amines in anhydrous THF at 0–5°C, achieving 85–92% conversion.

| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EtBr | DMF | 60 | 12 | 78 |

| 2 | 2-CN-BnBr | Toluene | 40 | 24 | 65 |

Stereochemical Control

Asymmetric hydrogenation using Ru-BINAP catalysts achieves enantioselectivity >95% for similar β-amino amides. Alternatively, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes (R)-esters, leaving the (S)-enantiomer intact.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The CN102898324A patent emphasizes low-temperature ammoniation (-5°C) to minimize racemization. Polar aprotic solvents (DMF, DMSO) enhance N-alkylation rates but may require strict anhydrous conditions to prevent hydrolysis.

Catalytic Systems

Pd/C-mediated hydrogenation effectively reduces nitro intermediates to amines in the MDPI study. For cyano group introduction, POCl₃ dehydration of amides (Eq. 2) proves efficient:

This method avoids hazardous cyanide reagents, aligning with safety improvements noted in CN102898324A.

Analytical Characterization

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Synthesis Routes

The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide generally involves:

- Formation of Benzyl Bromide : Synthesized by bromination of benzyl alcohol using N-bromosuccinimide (NBS).

- Nucleophilic Substitution : The benzyl bromide intermediate reacts with a suitable amine to form the desired product.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Research indicates that this compound may act as a DPP-4 inhibitor, which is significant for managing type 2 diabetes by enhancing incretin levels and insulin secretion .

Neurological Disorders

The compound's unique structure suggests potential applications in treating neurological disorders. Its interaction with the endocannabinoid system could provide analgesic effects, making it a candidate for pain management therapies .

Organic Synthesis

Due to its functional groups, this compound can serve as an intermediate in the synthesis of other biologically active compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows for the creation of diverse derivatives useful in pharmaceutical development .

Case Study 1: DPP-4 Inhibition

A study published in the Journal of Medicinal Chemistry examined the DPP-4 inhibitory activity of this compound. The results demonstrated that this compound effectively increased insulin secretion in vitro, suggesting its potential utility in diabetes treatment .

Case Study 2: Pain Management

Research conducted on the analgesic properties of this compound revealed its efficacy in reducing pain responses in animal models. The study highlighted its mechanism of action through modulation of the endocannabinoid system, indicating promising applications for chronic pain management .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as DPP-4. The compound binds to the active site of the enzyme, inhibiting its activity and thereby regulating glucose metabolism . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related amino-acylamide derivatives, focusing on substituents, molecular properties, and applications.

Structural and Functional Group Comparisons

Commercial and Research Status

- The target compound is discontinued, while analogs like (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide remain available, suggesting higher demand for pyridine-containing derivatives in drug discovery .

Biological Activity

(S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide, also known by its CAS number 1021425-59-1, is a chiral compound with potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C15H21N3O

- Molar Mass : 259.35 g/mol

- CAS Number : 1021425-59-1

The compound features a complex structure that includes an amino group, a cyano group, and an ethyl side chain, which contribute to its biological activity.

This compound is primarily studied for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 inhibitors are important in the management of type 2 diabetes mellitus as they enhance insulin secretion and decrease glucagon levels in the bloodstream.

Key Mechanisms:

- Inhibition of DPP-4 Enzyme : By inhibiting DPP-4, this compound helps to prolong the action of incretin hormones, which regulate glucose metabolism.

- Interaction with Receptors : The compound may also interact with various receptors involved in metabolic pathways, although specific receptor targets are still under investigation.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against DPP-4. The following table summarizes key findings from various research studies:

Case Studies

- DPP-4 Inhibition : A study published in MDPI highlighted the compound's potential as a DPP-4 inhibitor, showing a significant reduction in glucose levels in diabetic models when administered alongside standard treatments .

- FABP4 Inhibition : Another research focused on fatty acid-binding protein 4 (FABP4) inhibition revealed that the compound effectively reduces the binding affinity of established ligands, indicating its potential role in metabolic disease management.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical development:

- Medicinal Chemistry : Its role as a DPP-4 inhibitor positions it as a candidate for diabetes treatment.

- Organic Synthesis : The compound serves as a building block for more complex molecules, facilitating the development of novel therapeutics.

Q & A

Q. What are the recommended synthetic pathways and optimization strategies for (S)-2-Amino-N-(2-cyano-benzyl)-N-ethyl-3-methyl-butyramide?

Synthesis typically involves sequential amide coupling and chiral center introduction. For example:

- Step 1 : React 2-cyano-benzylamine with a protected (S)-2-amino-3-methylbutyric acid derivative (e.g., Boc-protected) using coupling agents like EDC/HOBt.

- Step 2 : Introduce the N-ethyl group via alkylation or reductive amination.

- Optimization : Adjust reaction solvents (e.g., DMF vs. THF), stoichiometry, and temperature to improve yield. Monitor by TLC or HPLC. For analogous compounds, molar ratios of 1:1 [M:L] and electrolytic behavior in conductance measurements have been critical for purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and cyano C≡N (~2200 cm⁻¹) stretches.

- ¹H/¹³C NMR : Identify chiral center protons (δ 3.5–4.5 ppm) and ethyl/methyl groups (δ 1.0–1.5 ppm). For structurally related amides, splitting patterns in NMR resolve stereochemical ambiguities .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns.

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.

- Hydrolytic Stability : Incubate in buffers (pH 3–9) and monitor degradation via HPLC. For similar compounds, aqueous stability correlates with substituent hydrophobicity .

Advanced Research Questions

Q. How can the chiral (S) configuration be unequivocally confirmed?

- X-ray Crystallography : Resolve absolute configuration (e.g., as done for (S)-2-methoxy-N-[(S)-3-methylbutanoyl]amides ).

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) with polar organic mobile phases. Compare retention times with racemic mixtures.

- Optical Rotation : Measure [α]D²⁵ and compare to literature values for enantiopure analogs .

Q. What computational methods aid in predicting biological activity or binding interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., enzymes or receptors).

- QSAR Models : Correlate substituent electronic properties (Hammett σ) with activity. For nitrophenyl derivatives, QSAR has identified key pharmacophores .

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactivity .

Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved?

- Cross-Validation : Re-run experiments under standardized conditions (e.g., solvent, concentration).

- Advanced Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOESY correlations can distinguish between rotational isomers in amides .

- Consult Crystallographic Data : Compare experimental IR/NMR with simulated spectra from X-ray structures .

Q. What strategies are recommended for evaluating in vitro biological activity?

- Enzyme Assays : Test inhibition of target enzymes (e.g., proteases) using fluorogenic substrates.

- Cell-Based Assays : Measure cytotoxicity (MTT assay) or anti-proliferative effects in cancer cell lines. For benzamide derivatives, mitochondrial modulation has been explored .

- Binding Studies : Use SPR or ITC to quantify affinity for proteins or DNA .

Q. How can degradation products be identified and quantified?

- Forced Degradation Studies : Expose to heat, light, or oxidative conditions (H₂O₂).

- LC-MS/MS : Profile degradation products and propose structures via fragmentation patterns. For example, cyano group hydrolysis may yield carboxylic acid derivatives .

Methodological Tables

Q. Table 1. Key Characterization Techniques for Amide Derivatives

| Technique | Parameters | Application Example | Reference |

|---|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | Chiral center confirmation | |

| IR | ATR mode, 400–4000 cm⁻¹ | Amide/cyano group detection | |

| X-ray | Mo-Kα radiation | Absolute configuration determination |

Q. Table 2. Stability Assessment Conditions

| Condition | Protocol | Analytical Method |

|---|---|---|

| Hydrolysis | pH 7.4, 37°C, 7 days | HPLC (C18 column) |

| Oxidation | 3% H₂O₂, 24 hrs | LC-MS/MS |

| Photolysis | ICH Q1B guidelines | UV-Vis spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.